2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1223748-26-2
VCID: VC0168295
InChI: InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3
SMILES: CC1=NC=CN1CCC2=NN=C(O2)CCN
Molecular Formula: C10H15N5O
Molecular Weight: 221.264

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

CAS No.: 1223748-26-2

Cat. No.: VC0168295

Molecular Formula: C10H15N5O

Molecular Weight: 221.264

* For research use only. Not for human or veterinary use.

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine - 1223748-26-2

Specification

CAS No. 1223748-26-2
Molecular Formula C10H15N5O
Molecular Weight 221.264
IUPAC Name 2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine
Standard InChI InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3
Standard InChI Key GLJLJDSVFIABBB-UHFFFAOYSA-N
SMILES CC1=NC=CN1CCC2=NN=C(O2)CCN

Introduction

The compound 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic organic molecule that integrates two key functional groups: an imidazole ring and an oxadiazole ring. These structural motifs are often found in bioactive molecules due to their pharmacological relevance. The compound's design suggests potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or antioxidant activities.

Structural Features

Chemical Structure:

  • Molecular Formula: C8H12N4OC_8H_{12}N_4O

  • Core Functional Groups:

    • Imidazole Ring: A nitrogen-containing five-membered aromatic ring known for its biological activity.

    • 1,3,4-Oxadiazole Ring: A heterocyclic moiety that contributes to stability and bioavailability.

Key Properties:

PropertyValue/Description
Molecular Weight180.21 g/mol
Functional GroupsImidazole, Oxadiazole, Amine
SolubilityLikely soluble in polar solvents
StabilityStable under normal laboratory conditions

Synthesis Pathway

The synthesis of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine likely involves:

  • Formation of the Imidazole Derivative:

    • Starting from a methylimidazole precursor.

    • Alkylation with a suitable ethylene derivative.

  • Oxadiazole Ring Construction:

    • Using hydrazides and carboxylic acids or their derivatives to form the oxadiazole core through cyclization reactions.

  • Final Coupling Reaction:

    • Linking the imidazole and oxadiazole units via an ethylene bridge.

This synthetic approach is consistent with common methods used for constructing similar heterocyclic frameworks.

Biological Significance

Compounds containing imidazole and oxadiazole rings have demonstrated diverse biological activities:

Potential Applications:

  • Antimicrobial Activity:
    Imidazole derivatives are well-known for their antifungal and antibacterial properties.

  • Anticancer Potential:
    Oxadiazoles are frequently explored as scaffolds in anticancer drug development due to their ability to interact with enzymes and receptors.

  • Antioxidant Properties:
    The presence of electron-donating groups enhances radical scavenging activity.

While specific data for this compound is unavailable, its structural features suggest it may exhibit similar activities.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical environment of protons and carbons.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups via vibrational modes.
X-Ray CrystallographyProvides detailed molecular geometry if crystalline.

Research Findings

While no direct studies on this specific compound were found, analogous compounds suggest promising avenues for exploration:

  • Biological Evaluation:

    • Compounds with imidazole and oxadiazole rings have shown high efficacy against various cancer cell lines and microbial strains .

  • Drug-Like Properties:

    • These heterocycles often exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .

  • Synthetic Accessibility:

    • The synthesis of such compounds is generally efficient and scalable using established organic chemistry techniques .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator